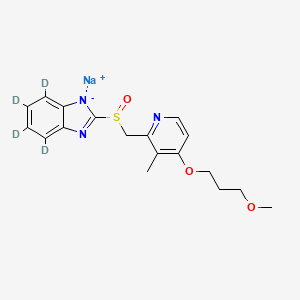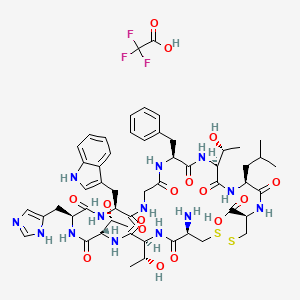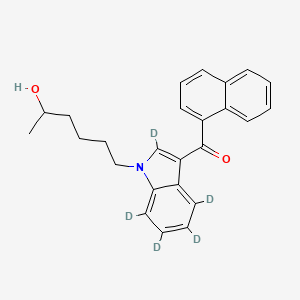
2-Piperidin-4-ylideneindene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidin-4-ylideneindene-1,3-dione is a compound that features a piperidine ring fused with an indene-1,3-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidin-4-ylideneindene-1,3-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out between indane-1,3-dione and piperidine under basic conditions. The reaction can be catalyzed by bases such as piperidine itself or other amines, and it is often performed in organic solvents like ethanol or methanol at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using water as a solvent or employing ionic liquids, are being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Piperidin-4-ylideneindene-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the piperidine ring to a single bond, forming saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated piperidine derivatives .
Applications De Recherche Scientifique
2-Piperidin-4-ylideneindene-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers
Mécanisme D'action
The mechanism of action of 2-Piperidin-4-ylideneindene-1,3-dione involves its interaction with specific molecular targets. The compound can act as an electron acceptor, participating in redox reactions. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its ability to undergo redox reactions and form stable complexes makes it a promising candidate for further research .
Comparaison Avec Des Composés Similaires
Indane-1,3-dione: A closely related compound with similar chemical properties and applications.
Piperidine derivatives: Compounds like 2-arylideneindane-1,3-dione and other piperidine-based molecules share structural similarities and are used in similar applications
Uniqueness: 2-Piperidin-4-ylideneindene-1,3-dione stands out due to its unique combination of the piperidine ring and indene-1,3-dione moiety. This fusion imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C14H13NO2 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
2-piperidin-4-ylideneindene-1,3-dione |
InChI |
InChI=1S/C14H13NO2/c16-13-10-3-1-2-4-11(10)14(17)12(13)9-5-7-15-8-6-9/h1-4,15H,5-8H2 |
Clé InChI |
NYOBYMJUUTWDLX-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1=C2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


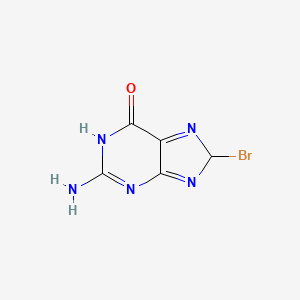


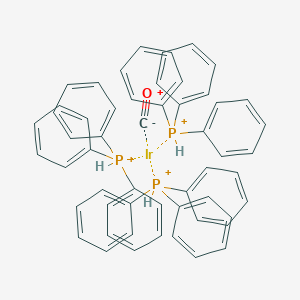

![isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12350692.png)
![N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12350698.png)
![3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12350701.png)
![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12350716.png)

